molecular formula C8H10ClF2N B6233256 (1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride CAS No. 1391439-31-8

(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6233256
CAS No.: 1391439-31-8
M. Wt: 193.6
InChI Key:
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Description

(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H10F2NCl It is a chiral amine derivative, characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to the ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluorobenzaldehyde.

    Reduction: The 2,5-difluorobenzaldehyde is reduced to (1S)-1-(2,5-difluorophenyl)ethanol using sodium borohydride.

    Amination: The (1S)-1-(2,5-difluorophenyl)ethanol is then converted to (1S)-1-(2,5-difluorophenyl)ethan-1-amine through an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The industrial synthesis also includes purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,5-difluorophenyl)ethanol: A related compound with a hydroxyl group instead of an amine.

    (1S)-1-(2,5-difluorophenyl)ethanol: The alcohol counterpart of the amine compound.

    2,5-difluoroaniline: An aniline derivative with similar fluorine substitution.

Uniqueness

(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both amine and fluorine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

1391439-31-8

Molecular Formula

C8H10ClF2N

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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